3-(3-(3-(methylcarbamoyl)phenyl)-1,2,4-oxadiazol-5-yl)-N-(3-(trifluoromethyl)phenyl)azetidine-1-carboxamide

Description

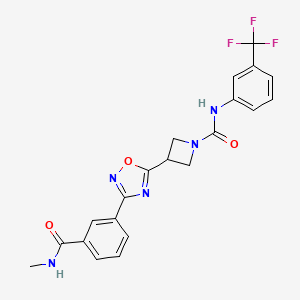

This compound is a structurally complex small molecule featuring:

- An azetidine ring (a four-membered saturated heterocycle) linked to a carboxamide group.

- A 1,2,4-oxadiazole heterocycle, known for its metabolic stability and role as a bioisostere for esters or amides.

- A 3-(trifluoromethyl)phenyl group, enhancing lipophilicity and resistance to oxidative metabolism.

Its molecular formula is C₂₁H₁₇F₃N₄O₃, with a calculated molecular weight of 430.39 g/mol.

Properties

IUPAC Name |

3-[3-[3-(methylcarbamoyl)phenyl]-1,2,4-oxadiazol-5-yl]-N-[3-(trifluoromethyl)phenyl]azetidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18F3N5O3/c1-25-18(30)13-5-2-4-12(8-13)17-27-19(32-28-17)14-10-29(11-14)20(31)26-16-7-3-6-15(9-16)21(22,23)24/h2-9,14H,10-11H2,1H3,(H,25,30)(H,26,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVQCIFFAFRJWMD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=CC=CC(=C1)C2=NOC(=N2)C3CN(C3)C(=O)NC4=CC=CC(=C4)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18F3N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 3-(3-(3-(methylcarbamoyl)phenyl)-1,2,4-oxadiazol-5-yl)-N-(3-(trifluoromethyl)phenyl)azetidine-1-carboxamide is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, supported by various research findings and case studies.

Chemical Structure

The compound's structure can be represented as follows:

Key Features:

- Molecular Weight : 446.4 g/mol

- Functional Groups : Contains oxadiazole, carbamide, and azetidine moieties which are known for diverse biological properties.

Biological Activity Overview

The biological activity of this compound has been explored in several studies, focusing on its potential as an anti-inflammatory agent, anticancer properties, and effects on various biological pathways.

Anti-inflammatory Activity

In a study examining the anti-inflammatory effects of related compounds, it was found that derivatives of oxadiazole exhibited significant inhibition of pro-inflammatory cytokines. The presence of the trifluoromethyl group in the structure enhances lipophilicity, potentially improving bioavailability and efficacy in vivo .

Anticancer Properties

Research has indicated that compounds containing oxadiazole rings have shown promise in cancer therapy. Specifically, the incorporation of phenyl and trifluoromethyl groups may enhance the interaction with cancer cell receptors, leading to increased apoptosis in malignant cells .

Study 1: In Vivo Efficacy

A study conducted on a series of oxadiazole derivatives demonstrated that compounds similar to our target molecule showed reduced tumor growth in xenograft models. The mechanism was attributed to the induction of apoptosis through caspase activation pathways .

Study 2: Mechanistic Insights

Mechanistic studies revealed that the compound inhibits NF-kB signaling pathways, which are crucial for inflammation and cancer progression. This inhibition was linked to decreased expression of cyclooxygenase-2 (COX-2), a key enzyme in inflammatory processes .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C20H20F3N5O2 |

| Molecular Weight | 446.4 g/mol |

| Solubility | Soluble in DMSO |

| Melting Point | Not determined |

Scientific Research Applications

Chemical Properties and Structure

This compound belongs to the class of oxadiazoles, which are known for their diverse biological activities. The molecular formula is C20H19F3N4O2, and it contains a complex structure that includes a trifluoromethyl group and an azetidine moiety. The presence of these functional groups is crucial for its biological activity.

Anticancer Applications

Recent studies have demonstrated the potential of oxadiazole derivatives, including this compound, as anticancer agents. The compound has been evaluated for its efficacy against various cancer cell lines:

- Case Study 1 : In vitro studies on the compound revealed significant growth inhibition against several cancer types, including glioblastoma and ovarian cancer. For instance, compounds derived from similar scaffolds showed percent growth inhibitions (PGIs) of over 85% against OVCAR-8 cells and moderate activity against other lines such as HCT-116 and MDA-MB-231 .

- Table 1: Anticancer Activity of Related Oxadiazole Compounds

| Compound Name | Cancer Cell Line | Percent Growth Inhibition (%) |

|---|---|---|

| Compound 6h | SNB-19 | 86.61 |

| Compound 6h | OVCAR-8 | 85.26 |

| Compound 6h | NCI-H40 | 75.99 |

| Compound X | HCT-116 | 56.53 |

| Compound Y | MDA-MB-231 | 51.88 |

Antidiabetic Applications

In addition to anticancer properties, the compound has shown promise in antidiabetic research:

- Case Study 2 : A study involving genetically modified Drosophila melanogaster models indicated that derivatives of the oxadiazole scaffold significantly lowered glucose levels. Compounds similar to this one demonstrated notable anti-diabetic activity with effective glucose regulation .

ADMET Properties

The Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiles of the compound are critical for its development as a therapeutic agent:

- Table 2: ADMET Profile Summary

| Property | Value |

|---|---|

| Lipinski's Rule Compliance | Yes |

| Hydrogen Bond Donors | 4 |

| Hydrogen Bond Acceptors | 7 |

| Log P | 0.4 |

These properties suggest favorable pharmacokinetics that enhance the compound's viability as a drug candidate.

Comparison with Similar Compounds

Azetidine vs. Pyrrolidine/Thiadiazole Cores

- The azetidine ring in the target compound imposes greater conformational strain compared to the five-membered pyrrolidine in . This strain may enhance binding affinity to rigid enzyme pockets but could reduce synthetic accessibility.

- The 1,2,4-oxadiazole in the target compound offers superior metabolic stability over the 1,3,4-thiadiazole in , as sulfur-containing heterocycles are more prone to oxidative degradation .

Substituent Effects

Pharmacokinetic Considerations

- Derivatives from the patent replace the azetidine core with pyrimidines or pyridines, likely improving aqueous solubility but sacrificing the conformational constraints critical for selective binding.

- The pyridine-3-carboxylic acid derivative introduces ionization at physiological pH, which may reduce cellular uptake compared to the neutral carboxamide in the target compound.

Research Implications and Limitations

- Biological Data Gaps: No direct activity data for the target compound are available in the provided evidence.

- Safety Profiles: The trifluoromethyl group may introduce hepatotoxicity risks absent in non-halogenated analogs like , as seen in other fluorinated pharmaceuticals .

Q & A

Q. What synthetic routes are recommended for preparing this compound, and what are critical reaction conditions?

The synthesis involves multi-step reactions, typically starting with cyclocondensation to form the 1,2,4-oxadiazole ring, followed by coupling with azetidine and trifluoromethylphenyl groups. Key steps include:

- Cyclocondensation : Use precursors like substituted thiols or amidoximes under basic conditions (e.g., K₂CO₃ in DMF at room temperature) to form the oxadiazole core .

- Azetidine coupling : Employ carbodiimide-mediated coupling (e.g., EDC/HOBt) to attach the azetidine-carboxamide moiety .

- Purification : Column chromatography or recrystallization to isolate intermediates and final product. Critical conditions : Control reaction temperature (room temp to 80°C), anhydrous solvents, and inert atmosphere to avoid side reactions like hydrolysis of the trifluoromethyl group .

Q. Which spectroscopic techniques are essential for structural confirmation?

A combination of techniques is required:

| Technique | Application | Key Observations |

|---|---|---|

| ¹H/¹³C NMR | Confirm substituent positions and azetidine ring integrity | Look for split peaks in azetidine protons (δ 3.5–4.5 ppm) and trifluoromethyl singlet (δ ~7.2 ppm) . |

| IR Spectroscopy | Identify carbonyl groups (amide C=O at ~1650 cm⁻¹) and oxadiazole ring vibrations (~1250 cm⁻¹) . | |

| Mass Spectrometry | Verify molecular weight (e.g., ESI-MS for [M+H]⁺) and fragmentation patterns . |

Q. What biological activities are reported for structurally similar 1,2,4-oxadiazole derivatives?

Advanced Research Questions

Q. How can computational tools predict this compound’s biological targets and binding modes?

- Molecular Docking : Use AutoDock4 to model ligand-receptor interactions. Set flexible sidechains for critical residues (e.g., catalytic cysteine in proteases) and grid parameters covering the active site .

- Visualization : UCSF Chimera validates docking poses by analyzing hydrogen bonds, hydrophobic pockets, and steric clashes .

- Validation : Compare docking scores (ΔG) with known inhibitors and perform MD simulations to assess stability .

Q. How should researchers resolve contradictions in biological activity data across assays?

- Orthogonal assays : Use FRET-based enzymatic assays (e.g., ) alongside cell-based viability tests to confirm target-specific vs. off-target effects .

- Statistical rigor : Apply Design of Experiments (DoE) to optimize assay conditions (pH, temperature) and reduce variability .

- Data normalization : Reference internal controls (e.g., IC₅₀ of standard inhibitors) to calibrate inter-assay differences .

Q. What strategies optimize synthesis yield using flow chemistry?

- Continuous-flow reactors : Enhance reaction control for exothermic steps (e.g., cyclocondensation). Use microreactors to improve mixing and heat transfer .

- Process optimization : Apply DoE to variables like residence time, temperature, and reagent ratios. For example, optimize oxadiazole formation by varying equivalents of K₂CO₃ .

Q. How can in silico methods predict ADME properties?

- Tools : SwissADME or ADMETlab2.0 to estimate solubility (LogP), metabolic stability (CYP450 interactions), and bioavailability.

- Parameters :

- LogP : Predicted ~3.5 (moderate lipophilicity due to trifluoromethyl group).

- CYP inhibition : Screen for interactions with CYP3A4/2D6 using docking .

- Validation : Compare predictions with in vitro hepatocyte assays .

Q. What side reactions occur during synthesis, and how are they mitigated?

| Side Reaction | Cause | Mitigation Strategy |

|---|---|---|

| Hydrolysis of oxadiazole | Acidic/basic conditions | Use pH-neutral buffers and anhydrous solvents . |

| Trifluoromethyl group cleavage | High temperature | Maintain reactions below 80°C . |

| Amide racemization | Prolonged coupling steps | Use coupling agents like HATU and shorter reaction times . |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.